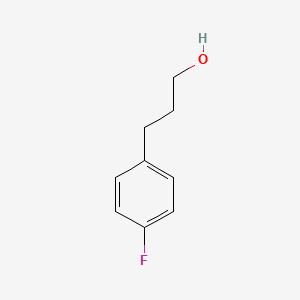

3-(4-Fluorophenyl)propan-1-OL

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSWZGHHUVINHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548301 | |

| Record name | 3-(4-Fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-15-8 | |

| Record name | 3-(4-Fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Fluorophenyl)propan-1-ol (CAS 702-15-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Fluorophenyl)propan-1-ol is a fluorinated aromatic alcohol that serves as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. The strategic incorporation of a fluorine atom onto the phenyl ring imparts unique physicochemical properties that can enhance the metabolic stability, binding affinity, and lipophilicity of derivative compounds. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthetic and purification protocols, spectroscopic data, and its emerging applications in drug discovery and development. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and practical utility for researchers in the field.

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. As a fluorinated building block, this compound offers a valuable scaffold for the synthesis of novel therapeutic agents. Its utility is particularly noted in the development of androgen receptor antagonists and other biologically active compounds.[1] This guide serves as a technical resource for scientists leveraging this compound in their research endeavors.

Physicochemical and Spectroscopic Data

Precise characterization is fundamental to the successful application of any chemical entity. The following tables summarize the key physicochemical and predicted spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source/Notes |

| CAS Number | 702-15-8 | |

| Molecular Formula | C₉H₁₁FO | |

| Molecular Weight | 154.18 g/mol | |

| Appearance | Colorless liquid (Predicted) | Based on analogous short-chain alcohols |

| Boiling Point | Not widely published | |

| Density | Not widely published | |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Data |

| ¹H NMR | δ (ppm): 7.15-7.25 (m, 2H, Ar-H), 6.95-7.05 (m, 2H, Ar-H), 3.65 (t, 2H, -CH₂OH), 2.70 (t, 2H, Ar-CH₂-), 1.85-1.95 (quintet, 2H, -CH₂-), 1.50 (br s, 1H, -OH) |

| ¹³C NMR | δ (ppm): 161 (d, ¹JCF), 137 (s), 130 (d, ³JCF), 115 (d, ²JCF), 62 (t), 34 (t), 31 (t) |

| IR (Infrared) | ν (cm⁻¹): 3350 (br, O-H stretch), 3050 (Ar C-H stretch), 2940 (Aliphatic C-H stretch), 1600 (C=C stretch), 1220 (C-F stretch), 1050 (C-O stretch) |

| Mass Spec (EI) | Predicted m/z: 154 (M+), 136, 109, 91 |

Synthesis and Purification

The synthesis of this compound can be effectively achieved through the reduction of a suitable carboxylic acid or ester precursor. The following protocols provide detailed, step-by-step methodologies.

Synthesis via Reduction of 3-(4-Fluorophenyl)propanoic Acid

A common and reliable method for the synthesis of this compound is the reduction of 3-(4-fluorophenyl)propanoic acid. Borane complexes are particularly effective for this transformation due to their high reactivity and selectivity for carboxylic acids.

Reaction Scheme:

Caption: Synthetic workflow for the reduction of 3-(4-fluorophenyl)propanoic acid.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-(4-fluorophenyl)propanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add borane-tetrahydrofuran complex (BH₃·THF) (1.1 eq) dropwise via the dropping funnel. The causality for the slow addition at low temperature is to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases. This step is crucial for safely neutralizing the reactive reducing agent.

-

Workup: Add water to the reaction mixture and extract the product with ethyl acetate (3 x). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The use of brine helps to remove any residual water from the organic phase.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. This chromatographic purification separates the desired alcohol from any unreacted starting material or byproducts.

Purification by Flash Column Chromatography

Workflow for Purification:

Caption: A generalized workflow for the purification of this compound.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The fluorophenyl moiety is a common feature in many drug candidates due to its ability to enhance biological activity.

Precursor for Androgen Receptor Antagonists

Derivatives of fluorophenyl propanols have been investigated for their potential as androgen receptor (AR) antagonists.[1] The AR is a critical target in the treatment of prostate cancer. By modifying the hydroxyl group of this compound, medicinal chemists can synthesize libraries of compounds to screen for AR inhibitory activity. The fluorinated phenyl ring can contribute to improved binding affinity and metabolic stability of these potential drug candidates.

Building Block for Novel Bioactive Molecules

The propanol side chain of this compound provides a reactive handle for further chemical modifications. This allows for its incorporation into a wide variety of molecular scaffolds, enabling the exploration of new chemical space in the search for novel drugs targeting various diseases. The presence of the fluorine atom is a key design element in this process, often leading to compounds with enhanced pharmacological properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for researchers and scientists in the field of drug development. Its fluorinated structure offers significant advantages in the design of novel therapeutic agents. This technical guide has provided a comprehensive overview of its properties, synthesis, purification, and potential applications, with a focus on providing practical and scientifically sound information. By understanding the principles and protocols outlined herein, researchers can effectively utilize this compound to advance their drug discovery programs.

References

-

The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

-

Alamri, M. A. (2024, December 1). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. ResearchGate. Retrieved from [Link]

-

Rasayan J. Chem. (2021). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE. Retrieved from [Link]

-

Guo, G., Liu, J., Wang, G., Zhang, D., Lu, J., & Zhao, G. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anticancer Drugs, 27(4), 278-285. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003366). Retrieved from [Link]

-

Wiley Online Library. (n.d.). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(4-Fluorophenyl)-1,3-diphenyl-1-propanone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). (3R)-3-Amino-3-(4-fluorophenyl)propan-1-ol | CAS 228422-47-7. Retrieved from [Link]

-

Carlomagno, F., & Li, H. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

Jiang, B., & Duan, J. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 25(17), 3986. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of N -[(1 S ,2 S )-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a Novel, Acyclic Cannabinoid-1 Receptor Inverse Agonist. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. Retrieved from [Link]

-

Universitas Airlangga. (n.d.). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Retrieved from [Link]

-

Kaya, M. F., et al. (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 124-135. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

-

YouTube. (2020, May 5). Mass spectrometry A-level Fragmentation of organic molecules. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

Chemdad. (n.d.). 3-(4-Chlorophenyl)propan-1-ol. Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenyl)propan-1-ol

Introduction

3-(4-Fluorophenyl)propan-1-ol is a fluorinated aromatic alcohol that serves as a crucial building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] These modifications are paramount in drug discovery, where fine-tuning physicochemical parameters can dramatically enhance a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile.[1][3]

This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both established data and detailed, field-proven protocols for their experimental determination. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for drug development professionals, researchers, and scientists.

Section 1: Core Physicochemical and Spectroscopic Profile

A precise understanding of a compound's fundamental properties is the bedrock of its application. The data for this compound are summarized below.

Physicochemical Data Summary

The following table consolidates the key physicochemical identifiers and properties for this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 702-15-8 | [4] |

| Molecular Formula | C₉H₁₁FO | [5] |

| Molecular Weight | 154.18 g/mol | [4] |

| Physical Form | Liquid | [4] |

| Boiling Point | 241.9 ± 15.0 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Predicted LogP | 2.1 | [6] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of a compound. While a comprehensive spectral database is not publicly available, typical ¹H NMR data for related structures can provide a reference for researchers. For instance, the ¹H NMR spectrum of 3-(4-Fluorophenyl)-1-phenylpropan-1-ol in CDCl₃ shows characteristic multiplets in the aromatic region (δ 7.39−7.27 ppm).[7] Researchers working with this compound should expect to see signals corresponding to the aromatic protons (split by fluorine), the two methylene groups of the propyl chain, and the hydroxyl proton.

Section 2: Experimental Determination of Key Parameters

The following protocols are presented with an emphasis on the causality behind experimental choices, ensuring that the data generated is not only accurate but also contextually understood.

Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

Rationale: The n-octanol/water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. It governs membrane permeability, protein binding, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8] A LogP value between -2 and 4 is often targeted for drug candidates. The Shake-Flask method described here is the gold-standard technique recognized by the OECD.[9][10]

Methodology: OECD 107 Shake-Flask Method

-

Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period. This ensures thermodynamic equilibrium.

-

Test Substance Preparation: Prepare a stock solution of this compound in n-octanol. The final concentration in either phase should not exceed 0.01 mol/L to adhere to the Nernst partition law.

-

Partitioning:

-

Perform the experiment in triplicate using different octanol-to-water volume ratios (e.g., 2:1, 1:1, 1:2).

-

Add the stock solution and the pre-saturated solvents to a suitable vessel.

-

Agitate the vessel at a constant temperature (20-25°C) until equilibrium is reached (a minimum of 24 hours is recommended).[11]

-

-

Phase Separation: Separate the octanol and water phases via centrifugation.[10]

-

Quantification: Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient P is the ratio of the concentration in the octanol phase (Cₒ) to the concentration in the aqueous phase (Cₐ). The final value is expressed as its base-10 logarithm:

-

LogP = log₁₀(Cₒ / Cₐ)

-

Self-Validation:

-

The sum of the substance quantified in both phases should be compared to the initial amount added to check for mass balance.

-

The six LogP values obtained from the different solvent ratios should fall within a range of ± 0.3 units to ensure consistency.

Diagram: LogP Determination Workflow

Caption: A generalized workflow for LogP determination using the shake-flask method.

Protocol: Aqueous Solubility Assessment

Rationale: Aqueous solubility is a fundamental property that profoundly impacts drug absorption and bioavailability.[12][13] Poor solubility can be a major hurdle in drug development, leading to unreliable in vitro results and challenging formulation efforts.[12] The shake-flask method is a reliable approach to determine thermodynamic solubility.[13][14]

Methodology: Equilibrium Shake-Flask Method

-

System Preparation: Add an excess amount of this compound to a vessel containing a buffer of physiological relevance (e.g., phosphate-buffered saline, pH 7.4). The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.[11]

-

Equilibration: Seal the vessel and agitate it in a thermomixer or orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.[11][13]

-

Sample Preparation: After equilibration, allow the solution to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining undissolved solid.[12]

-

Quantification: Dilute the filtrate into a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.[12][14]

-

Reporting: The solubility is reported in units such as mg/mL or µM. The experiment should be performed in at least duplicate.[12]

Causality and Trustworthiness: Using an extended incubation time (≥24 hours) ensures that the measurement reflects the true thermodynamic equilibrium solubility, which is crucial for lead optimization and formulation stages, as opposed to the faster, less precise kinetic solubility often used in high-throughput screening.[13]

Protocol: Thermal Analysis (Melting Point)

Rationale: While this compound is a liquid at room temperature, thermal analysis using Differential Scanning Calorimetry (DSC) is invaluable for assessing purity, stability, and detecting phase transitions.[15][16] For solid analogs or potential polymorphs, the melting point (Tₘ) is a critical parameter for material characterization and formulation development.[16]

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5–20 mg) into a DSC crucible.[15] An empty, hermetically sealed crucible is used as a reference.

-

Instrument Setup: Place both the sample and reference crucibles into the DSC instrument. The system is typically purged with an inert gas like nitrogen to prevent oxidation.[17]

-

Temperature Program: Subject the sample to a controlled temperature program. A typical program involves heating the sample at a linear rate (e.g., 10 °C/min) over a defined temperature range.[18]

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[19] This heat flow is plotted against temperature.

-

Data Analysis: An endothermic event, such as melting, will appear as a peak on the DSC curve. The melting temperature (Tₘ) is typically determined as the onset or peak temperature of this endotherm.[15][18] The area under the peak corresponds to the heat of fusion (ΔHբ).[15]

Expert Insight: The shape and sharpness of the melting peak provide valuable information. A sharp peak is indicative of a pure substance, while a broad peak may suggest the presence of impurities or multiple thermal events. DSC is also highly effective for studying polymorphism, where different crystalline forms of a compound will exhibit distinct melting points and enthalpies.[16]

Section 3: Significance in Drug Development

The physicochemical properties of this compound, particularly those imparted by the fluorine atom, have profound implications for its utility in drug design.

-

Lipophilicity and Permeability: The fluorine atom increases the lipophilicity of the phenyl ring, which can enhance membrane permeability and affect how the molecule interacts with hydrophobic pockets in target proteins.[8][20] This modulation is a key strategy for improving a drug's ability to cross biological barriers, including the blood-brain barrier.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[1]

-

Target Interactions: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and enable unique intermolecular interactions, such as hydrogen bonds and electrostatic interactions, which can enhance binding affinity to a biological target.[3][8]

Diagram: Physicochemical Properties' Impact on Drug Development

Caption: Relationship between key properties and their downstream drug development impact.

Section 4: Safety, Handling, and Storage

Hazard Identification: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][21]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or a chemical fume hood.[21]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[22]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[21]

-

Wash hands thoroughly after handling.[21]

Storage:

-

Store in a tightly closed container in a dry, well-ventilated place.[21]

-

Recommended storage is at room temperature.[4]

Conclusion

This compound is a molecule of significant interest, largely due to the strategic placement of a fluorine atom. Its physicochemical properties—lipophilicity, solubility, and thermal characteristics—are defining factors for its application in advanced chemical synthesis and drug discovery. The rigorous, validated experimental protocols provided in this guide are designed to empower researchers to generate high-quality, reliable data, thereby accelerating the journey from molecular design to functional application. A thorough understanding and precise measurement of these core properties are not merely procedural; they are fundamental to unlocking the full potential of this versatile chemical entity.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Books.

- This compound | 702-15-8. (n.d.). Sigma-Aldrich.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.

- Gupta, S. P. (2019, October 1). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Differential Scanning Calorimetry (DSC) Testing of Materials. (n.d.). Applus DatapointLabs.

- Gupta, S. P. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- Applications of Differential Scanning Calorimetry (DSC) Analysis. (n.d.). ResolveMass.

- Differential Scanning Calorimetry (DSC). (n.d.). METTLER TOLEDO.

- Shake Flask Method Summary. (n.d.). BioAssay Systems.

- This compound CAS:702-15-8. (n.d.). Xian YUE Biology.

- Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Institutes of Health.

- Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate.

- Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed.

- Electronic supplementary information. (n.d.). The Royal Society of Chemistry.

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO.

- Differential scanning calorimetry. (n.d.). Wikipedia.

- 3-(4-FLUORO-PHENYL)-PROPAN-1-OL Safety Data Sheets. (n.d.). Echemi.

- OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (1995, July 27). OECD.

- Material Safety Data Sheet. (2014, March 28). Sigma-Aldrich.

- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PubMed Central.

- Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD.

- 1-(3-Fluorophenyl)propan-1-ol | C9H11FO | CID 20642621. (n.d.). PubChem.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 702-15-8 [sigmaaldrich.com]

- 5. This compound CAS:702-15-8 [qiyuebio.com]

- 6. 1-(3-Fluorophenyl)propan-1-ol | C9H11FO | CID 20642621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. scielo.br [scielo.br]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. enamine.net [enamine.net]

- 14. bioassaysys.com [bioassaysys.com]

- 15. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 19. mt.com [mt.com]

- 20. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 21. echemi.com [echemi.com]

- 22. louisville.edu [louisville.edu]

3-(4-Fluorophenyl)propan-1-OL IUPAC name and structure

An In-depth Technical Guide to 3-(4-Fluorophenyl)propan-1-ol: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound is a key exemplar of a fluorinated building block, offering a versatile platform for the synthesis of novel chemical entities. Its structure, featuring a fluorinated aromatic ring connected to a flexible propanol chain, makes it an attractive starting material for generating compound libraries aimed at diverse therapeutic targets.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. Authored from the perspective of a Senior Application Scientist, it moves beyond simple data recitation to explain the causality behind experimental choices and protocols. We will delve into the compound's fundamental properties, provide a detailed, field-proven synthesis protocol, explore its applications as a pharmaceutical intermediate, and outline critical safety and handling procedures.

Part 1: Nomenclature and Molecular Structure

The unambiguous identification of a chemical entity is foundational to all scientific work. The compound is systematically named according to IUPAC nomenclature, which provides a clear and universally understood descriptor of its atomic connectivity.

IUPAC Name: this compound[3][4]

Chemical Structure:

Caption: 2D Structure of this compound.

Key Identifiers:

Part 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in experimental settings, from reaction conditions to purification and formulation. The data below has been consolidated from various chemical suppliers and databases to provide a reliable reference.

| Property | Value | Source(s) |

| Appearance | Liquid | [3] |

| IUPAC Name | 3-(4-fluorophenyl)-1-propanol | [3][4] |

| Molecular Weight | 154.18 g/mol | [3][4] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| InChI Key | PJSWZGHHUVINHR-UHFFFAOYSA-N | [3][4] |

| Storage Temperature | Room Temperature | [3] |

Part 3: Synthesis and Manufacturing

The synthesis of phenylpropanol derivatives is a well-established area of organic chemistry. A common and reliable strategy involves the reduction of a corresponding carbonyl or carboxylic acid functional group. This choice is predicated on the high yields and predictable outcomes afforded by modern reducing agents. The following protocol describes the reduction of 3-(4-fluorophenyl)propanoic acid, a readily available starting material.

Experimental Protocol: Synthesis via Reduction of 3-(4-fluorophenyl)propanoic acid

Objective: To synthesize this compound via the lithium aluminum hydride (LAH) reduction of 3-(4-fluorophenyl)propanoic acid.

Materials:

-

3-(4-fluorophenyl)propanoic acid

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen.

-

LAH Suspension: Carefully add lithium aluminum hydride (1.2 equivalents) to a volume of anhydrous diethyl ether in the flask. Stir the suspension at 0 °C (ice bath). Causality Note: LAH is a powerful, unselective reducing agent highly reactive with water. Anhydrous conditions and an inert atmosphere are critical to prevent violent quenching and ensure efficacy.

-

Substrate Addition: Dissolve 3-(4-fluorophenyl)propanoic acid (1.0 equivalent) in a separate flask with anhydrous diethyl ether. Transfer this solution to the dropping funnel and add it dropwise to the stirred LAH suspension at 0 °C. Causality Note: The slow, controlled addition is essential to manage the exothermic reaction and the initial effervescence (hydrogen gas evolution) that occurs as the acidic proton of the carboxylic acid reacts.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. If necessary, gently heat the reaction to reflux for 1-2 hours to ensure complete conversion.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

-

Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LAH, followed by an equal volume of 15% aqueous sodium hydroxide, and then three times that volume of water. Causality Note: This specific sequence, the Fieser workup, is a trusted method for safely neutralizing excess LAH and precipitating the aluminum salts into a granular, easily filterable solid.

-

Isolation: Stir the resulting mixture for 15 minutes until a white granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake with additional diethyl ether.

-

Purification: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl and saturated Na₂SO₄ solution. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: If necessary, purify the crude liquid by flash column chromatography on silica gel to obtain the final, pure this compound.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Part 4: Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial molecular building block. Its value lies in its structure, which provides chemists with a scaffold that can be readily modified to explore chemical space and optimize for biological activity.

Role as a Chiral Precursor and Scaffold: The propanol chain offers a reactive handle—the primary alcohol—that can be easily converted into other functional groups (aldehydes, esters, amines, etc.). This allows for the systematic modification of the core structure to generate a multitude of derivatives for screening purposes.[6] For instance, the related chiral compound, (S)-2-(4-Fluorophenyl)propan-1-ol, is a key intermediate in the synthesis of Aprepitant, a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[1][7] This highlights the utility of the fluorophenyl propanol motif in constructing complex, stereochemically defined pharmaceutical agents.

Impact of the 4-Fluoro Substituent: The fluorine atom at the para-position of the phenyl ring is a strategic addition.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450.[2] This can prevent undesired metabolism at that position, leading to a longer drug half-life and improved pharmacokinetic profile.

-

Receptor Binding: Fluorine can alter the electronic properties of the aromatic ring and participate in favorable interactions (e.g., hydrogen bonds, dipole interactions) with amino acid residues in a protein's binding pocket, potentially enhancing the compound's potency and selectivity.[8]

Logical Workflow for Derivative Synthesis and Screening

Caption: Use as a scaffold for generating a library of drug candidates.

Part 5: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a laboratory setting. The following information is derived from globally harmonized system (GHS) classifications and material safety data sheets (MSDS).

GHS Hazard Classification:

-

Signal Word: Warning[3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3][9]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound represents more than just a chemical in a bottle; it is an enabling tool for innovation in drug discovery. Its well-defined structure, the strategic placement of a fluorine atom, and the reactivity of its propanol chain provide a robust starting point for the synthesis of novel compounds with therapeutic potential. By understanding its properties, employing validated synthetic protocols, and adhering to strict safety standards, researchers can effectively leverage this versatile building block to advance the frontiers of medicinal chemistry.

References

-

3-[5-(4-Fluorophenyl)-4-isoxazolyl]propan-1-ol . PubChem, NIH. [Link]

-

(3R)-3-Amino-3-(4-fluorophenyl)propan-1-ol | CAS 228422-47-7 . Chemical-Suppliers. [Link]

-

This compound CAS:702-15-8 . Chemsrc. [Link]

-

3-(3-Fluorophenyl)propan-1-OL | C9H11FO | CID 14943416 . PubChem. [Link]

-

1-(3-Fluorophenyl)propan-1-ol | C9H11FO | CID 20642621 . PubChem. [Link]

-

3-phenyl-1-propanol . Organic Syntheses Procedure. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . MDPI. [Link]

-

The Role of Fluorinated Amino Acids in Modern Drug Design: A Focus on R-3-Amino-3-(4-fluorophenyl)propionic Acid . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 702-15-8 [sigmaaldrich.com]

- 4. This compound | 702-15-8 [sigmaaldrich.com]

- 5. This compound CAS:702-15-8 [qiyuebio.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jelsciences.com [jelsciences.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

A Spectroscopic Guide to 3-(4-Fluorophenyl)propan-1-ol: Unveiling Molecular Structure through NMR, IR, and MS Analysis

This technical guide provides an in-depth analysis of the spectral data for 3-(4-Fluorophenyl)propan-1-ol, a fluorinated aromatic alcohol of interest in chemical research and drug development. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can elucidate and confirm the molecular structure of this compound with a high degree of confidence. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the spectroscopic characterization of this molecule.

Introduction

This compound (C₉H₁₁FO) is a derivative of propanol containing a p-fluorophenyl substituent. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry. Accurate structural confirmation through spectroscopic methods is a critical first step in any research and development endeavor involving this compound. This guide will walk through the acquisition and interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton NMR (¹H NMR) provides a quantitative and qualitative picture of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of a liquid sample like this compound is as follows:

-

Sample Preparation: A small amount of the neat liquid sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube. The deuterated solvent is used to avoid overwhelming the spectrum with solvent protons. A small amount of tetramethylsilane (TMS) is often added as an internal standard with a defined chemical shift of 0.00 ppm.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is "shimmed" to achieve homogeneity, which is crucial for obtaining sharp, well-resolved signals.

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The duration and power of the pulses, as well as the relaxation delay between scans, are optimized to ensure accurate signal integration.

-

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.

¹H NMR Data for this compound

The following table summarizes the expected ¹H NMR spectral data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.15 | dd (t) | 2H | Ar-H (ortho to F) |

| ~ 6.95 | dd (t) | 2H | Ar-H (meta to F) |

| ~ 3.65 | t | 2H | -CH₂-OH |

| ~ 2.70 | t | 2H | Ar-CH₂ - |

| ~ 1.90 | p | 2H | -CH₂ -CH₂-OH |

| ~ 1.50 (variable) | s (br) | 1H | -OH |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (6.95-7.15 ppm): The two signals in the aromatic region, each integrating to two protons, are characteristic of a para-substituted benzene ring. The protons ortho to the fluorine atom are expected to appear as a triplet (or more accurately, a doublet of doublets) due to coupling with the meta protons and the ¹⁹F nucleus. The meta protons will also appear as a triplet (or doublet of doublets) due to coupling with the ortho protons.

-

Aliphatic Region (1.90-3.65 ppm): The three signals in the aliphatic region correspond to the three methylene groups of the propyl chain. The triplet at ~3.65 ppm is assigned to the methylene group attached to the hydroxyl group, as the electronegative oxygen atom deshields these protons, causing them to appear at a higher chemical shift. The triplet at ~2.70 ppm corresponds to the benzylic methylene group, which is deshielded by the aromatic ring. The pentet (or multiplet) at ~1.90 ppm is assigned to the central methylene group, which is coupled to the two adjacent methylene groups.

-

Hydroxyl Proton (~1.50 ppm): The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding. This peak can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of deuterium oxide.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information about the carbon framework of a molecule. Since the natural abundance of ¹³C is low, ¹³C-¹³C coupling is generally not observed, and proton-decoupled spectra show a single peak for each unique carbon atom.

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

The experimental procedure for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of broadband proton decoupling to simplify the spectrum.

¹³C NMR Data for this compound

The following table presents the expected ¹³C NMR chemical shifts for this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 161 (d, J ≈ 243 Hz) | C -F |

| ~ 137 (d, J ≈ 3 Hz) | Ar-C (ipso) |

| ~ 130 (d, J ≈ 8 Hz) | Ar-C H (ortho to F) |

| ~ 115 (d, J ≈ 21 Hz) | Ar-C H (meta to F) |

| ~ 62 | -C H₂-OH |

| ~ 34 | Ar-C H₂- |

| ~ 31 | -C H₂-CH₂-OH |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons (115-161 ppm): The presence of four signals in the aromatic region is consistent with a para-substituted benzene ring. The carbon atom directly bonded to the highly electronegative fluorine atom (C -F) exhibits a large chemical shift and a significant one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons also show smaller carbon-fluorine couplings.

-

Aliphatic Carbons (31-62 ppm): The three signals in the upfield region correspond to the three sp³-hybridized carbon atoms of the propyl chain. The carbon attached to the hydroxyl group (-C H₂-OH) is the most deshielded and appears at the highest chemical shift in this region. The benzylic carbon (Ar-C H₂-) and the central methylene carbon (-C H₂-CH₂-OH) are found at progressively lower chemical shifts.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

Experimental Protocol: Acquiring the IR Spectrum

For a liquid sample like this compound, the IR spectrum is typically obtained using the following "neat" film method:

-

Sample Preparation: A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are gently pressed together to form a thin film of the sample.

-

Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer. A beam of infrared radiation is passed through the sample, and the detector measures the amount of light that is transmitted at each frequency.

-

Spectrum Generation: The instrument plots the percentage of transmittance versus the wavenumber (cm⁻¹), resulting in the IR spectrum.

IR Data for this compound

The following table lists the characteristic IR absorption bands expected for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1220 | Strong | C-F stretch |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Interpretation of the IR Spectrum

-

O-H Stretch (3600-3200 cm⁻¹): A strong, broad absorption in this region is a definitive indication of the presence of an alcohol's hydroxyl group. The broadness is due to hydrogen bonding.

-

C-H Stretches (3100-2850 cm⁻¹): The absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring, while those just below 3000 cm⁻¹ are due to the C-H bonds of the aliphatic propyl chain.

-

C=C Stretch (1600, 1500 cm⁻¹): The two bands in this region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-F Stretch (~1220 cm⁻¹): A strong absorption around this wavenumber is indicative of the carbon-fluorine bond.

-

C-O Stretch (~1050 cm⁻¹): The strong absorption in this region is due to the stretching vibration of the carbon-oxygen single bond of the primary alcohol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol: Acquiring the Mass Spectrum

Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, charged and neutral pieces.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectrometry Data for this compound

The expected key peaks in the EI mass spectrum of this compound are listed below. The molecular weight of the compound is 154.18 g/mol .

| m/z | Interpretation |

| 154 | Molecular Ion (M⁺•) |

| 136 | [M - H₂O]⁺• (Loss of water) |

| 109 | [C₇H₆F]⁺ (Fluorotropylium ion) |

| 96 | [C₆H₅F]⁺• |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation of the Mass Spectrum

-

Molecular Ion (m/z 154): The peak at m/z 154 corresponds to the molecular ion, confirming the molecular weight of the compound.

-

Loss of Water (m/z 136): A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da), leading to a peak at [M-18]⁺•.

-

Fluorotropylium Ion (m/z 109): Benzylic cleavage, a common fragmentation for compounds with a propyl chain attached to an aromatic ring, can lead to the formation of the stable fluorotropylium ion.

-

Other Fragments: The peaks at m/z 96 and 91 are also common fragments for substituted benzene derivatives.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of this compound. The ¹H and ¹³C NMR spectra reveal the detailed connectivity of the carbon and hydrogen atoms, including the substitution pattern on the aromatic ring. The IR spectrum confirms the presence of the key functional groups, namely the hydroxyl group and the fluorinated aromatic ring. Finally, the mass spectrum provides the molecular weight and characteristic fragmentation patterns that are consistent with the proposed structure. This multi-technique approach ensures the scientific integrity of the structural assignment, a cornerstone for any further research or development involving this compound.

References

-

Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Chemistry WebBook, National Institute of Standards and Technology (NIST). [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

SpectraBase, John Wiley & Sons, Inc. [Link]

Synthesis of 3-(4-Fluorophenyl)propan-1-OL from 4-fluorobenzaldehyde

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)propan-1-ol from 4-Fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive, research-grade overview for the synthesis of this compound, a valuable fluorinated building block in medicinal chemistry and materials science. The presented methodology is a robust, two-step synthetic pathway commencing from commercially available 4-fluorobenzaldehyde. The core of this strategy involves a Horner-Wadsworth-Emmons (HWE) olefination to construct the carbon backbone, followed by a complete reduction using a powerful hydride reagent. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into process optimization and troubleshooting, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction and Strategic Overview

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity. This compound serves as a critical intermediate for synthesizing a range of pharmacologically active compounds and advanced materials. The strategic challenge lies in efficiently converting the C1 aldehyde functionality of 4-fluorobenzaldehyde into a C3 primary alcohol while maintaining the integrity of the fluorinated aromatic ring.

This guide outlines a highly efficient and stereoselective two-step approach:

-

Carbon Chain Elongation: A Horner-Wadsworth-Emmons (HWE) reaction is employed to react 4-fluorobenzaldehyde with triethyl phosphonoacetate. This olefination step extends the carbon chain by two atoms, yielding (E)-ethyl 3-(4-fluorophenyl)acrylate. The HWE reaction is selected over the classical Wittig reaction due to its superior nucleophilicity, the formation of water-soluble phosphate byproducts that simplify purification, and its strong preference for the thermodynamically stable (E)-alkene isomer.[1][2][3]

-

Concurrent Functional Group Reduction: The resulting α,β-unsaturated ester is then subjected to reduction with Lithium Aluminum Hydride (LiAlH₄). This powerful reducing agent is capable of simultaneously reducing both the carbon-carbon double bond and the ester carbonyl group to afford the target saturated primary alcohol, this compound.[4][5][6]

The complete synthetic pathway is illustrated below.

Caption: Overall two-step synthesis of this compound.

Part I: Horner-Wadsworth-Emmons Olefination

Mechanistic Rationale and Causality

The Horner-Wadsworth-Emmons reaction is a cornerstone of modern organic synthesis for creating carbon-carbon double bonds.[7] The reaction begins with the deprotonation of a phosphonate ester (in this case, triethyl phosphonoacetate) by a strong base, such as sodium hydride (NaH), to generate a highly nucleophilic phosphonate carbanion.[1] This carbanion then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.

The key to the reaction's high (E)-stereoselectivity lies in the thermodynamics of the intermediate formation. The initial addition creates a betaine-like intermediate which rapidly cyclizes to form an oxaphosphetane. The transition state leading to the trans-oxaphosphetane is sterically favored, minimizing repulsion between the bulky 4-fluorophenyl group and the phosphonate moiety.[7] This intermediate then collapses, eliminating a water-soluble diethyl phosphate salt and forming the predominantly (E)-alkene.[1][3]

Caption: Key stages of the Horner-Wadsworth-Emmons mechanism.

Detailed Experimental Protocol

Materials:

-

4-Fluorobenzaldehyde

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).

-

Ylide Formation: Suspend the NaH in anhydrous THF. Cool the suspension to 0 °C using an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise via the dropping funnel over 20-30 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

-

Reaction with Aldehyde: Cool the resulting ylide solution back to 0 °C. Add a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure (E)-ethyl 3-(4-fluorophenyl)acrylate.[8]

Data Summary: Olefination Step

| Parameter | Value / Condition |

| Key Reagents | 4-Fluorobenzaldehyde, Triethyl phosphonoacetate, NaH |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-18 hours |

| Typical Yield | 85-95% |

| Product | (E)-ethyl 3-(4-fluorophenyl)acrylate[9][10][11] |

| Stereoselectivity | >95% (E)-isomer |

Part II: Concurrent Reduction to Final Product

Mechanistic Rationale and Causality

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including esters and alkenes conjugated to carbonyls.[6] The reduction of an α,β-unsaturated ester like (E)-ethyl 3-(4-fluorophenyl)acrylate proceeds in two stages:

-

1,2-Addition to Carbonyl: The reaction initiates with the nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

-

Elimination and Second Reduction: This intermediate collapses, eliminating an ethoxide-aluminum species to form an intermediate aldehyde. Aldehydes are more reactive than esters, so this intermediate is immediately reduced by another equivalent of LiAlH₄ to form an aluminum alkoxide.

-

Conjugate Reduction: The aluminate salt of the resulting allylic alcohol can then undergo an intramolecular hydroalumination of the double bond, or a subsequent intermolecular reduction, leading to the fully saturated product.[5] An acidic workup is required to protonate the resulting alkoxide to yield the final primary alcohol.

Using a milder reagent like sodium borohydride (NaBH₄) would typically only reduce the aldehyde/ketone functionality and would not effectively reduce the ester or the conjugated double bond under standard conditions.[4]

Caption: Workflow for the LiAlH₄ reduction and workup procedure.

Detailed Experimental Protocol

Materials:

-

(E)-ethyl 3-(4-fluorophenyl)acrylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

15% Aqueous sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (2.0-2.5 equivalents) and suspend it in anhydrous THF.

-

Addition of Ester: Cool the LiAlH₄ suspension to 0 °C. Dissolve the (E)-ethyl 3-(4-fluorophenyl)acrylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction with extreme caution by the sequential, dropwise addition of:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

-

-

Isolation: Stir the resulting white suspension vigorously for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

-

Purification: Combine the filtrate and washings. Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound. If necessary, purify further by flash column chromatography.

Data Summary: Reduction Step

| Parameter | Value / Condition |

| Key Reagent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-90% |

| Product | This compound |

| Workup | Fieser method (H₂O, NaOH, H₂O) |

Troubleshooting and Safety Considerations

-

Issue: Low yield in the HWE reaction.

-

Cause & Solution: Incomplete deprotonation of the phosphonate. Ensure the NaH is fresh and properly washed to remove the protective mineral oil. Ensure all glassware and solvents are scrupulously dried, as moisture will quench the ylide.

-

-

Issue: Incomplete reduction or formation of byproducts.

-

Cause & Solution: Insufficient LiAlH₄ or presence of moisture. Use a sufficient excess of LiAlH₄ (at least 2 equivalents). Ensure the reaction is performed under strictly anhydrous conditions. The quenching procedure must be performed slowly and at 0 °C to avoid uncontrolled exotherms.

-

-

Safety: Both Sodium Hydride and Lithium Aluminum Hydride are highly reactive with water, releasing flammable hydrogen gas. They must be handled under an inert atmosphere (nitrogen or argon) by trained personnel using appropriate personal protective equipment. The quenching of LiAlH₄ is highly exothermic and must be performed with extreme care behind a blast shield.

Conclusion

The synthesis of this compound from 4-fluorobenzaldehyde is reliably achieved through a two-step sequence involving a Horner-Wadsworth-Emmons olefination followed by a comprehensive reduction with Lithium Aluminum Hydride. This pathway is highly efficient, with excellent stereocontrol in the olefination step and high yields in both transformations. The protocols described herein are robust and scalable, providing a solid foundation for the production of this key fluorinated intermediate for applications in pharmaceutical and materials research.

References

-

Recent Advances in Selective Hydrogenation of Cinnamaldehyde over Supported Metal-Based Catalysts. ACS Catalysis. [Link]

-

Transfer Hydrogenation of Cinnamaldehyde Catalyzed by Al2O3 Using Ethanol as a Solvent and Hydrogen Donor. ACS Sustainable Chemistry & Engineering. [Link]

-

Selectivity of the Catalytic Hydrogenation of Cinnamaldehyde Using a Polymer Cross-Linked Catalyst. DigitalCommons@UMaine. [Link]

-

Hydrogenation of Cinnamaldehyde on Cu(110) Single-Crystal Surfaces. The Journal of Physical Chemistry C. [Link]

-

Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst. National Institutes of Health (PMC). [Link]

-

Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

-

Why does LiAlH4 reduce double bond of cinnamaldehyde whereas NaBh4 does not? Quora. [Link]

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

-

Ester to Alcohol - Common Conditions. Organic Chemistry Data. [Link]

-

Why does LiAlH4 reduce the double bond of cinnamaldehyde, whereas NaBH4 does not? Chemistry Stack Exchange. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]

-

Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

Heck reaction. Wikipedia. [Link]

-

The Grignard Reaction. University of Missouri–St. Louis. [Link]

-

The Wittig Reaction. University of Pittsburgh. [Link]

-

Grignard reagent. Wikipedia. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. SynArchive. [Link]

-

and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. American Chemical Society. [Link]

-

3-(4-Fluorophenyl)propionic acid. PubChem. [Link]

-

Ethyl (E)-3-(4-fluorophenyl)acrylate. Pharmaffiliates. [Link]

-

Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Preparation of 4-fluorobenzaldehyde. PrepChem.com. [Link]

-

3-(4-Fluorophenyl)propionic acid. Chemsrc. [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

-

Heck Reaction. Chemistry LibreTexts. [Link]

-

Sonogashira coupling between 4‐chlorobenzaldehyde and phenylacetylene... ResearchGate. [Link]

-

(E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic Acid (2). MDPI. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

- Synthetic method of 4-fluorobenzaldehyde.

-

3-(4-Fluorophenyl)propionic acid. NIST WebBook. [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. quora.com [quora.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CAS 352-03-4 | ethyl (E)-3-(4-fluorophenyl)acrylate - Synblock [synblock.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

A Senior Application Scientist's Guide to the Synthesis of 3-(4-Fluorophenyl)propan-1-ol: Starting Materials and Strategic Execution

Abstract

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 3-(4-fluorophenyl)propan-1-ol, a key building block in the development of various pharmaceutical agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer field-proven insights into the strategic selection of starting materials and the causal factors influencing reaction outcomes. We will explore multiple synthetic pathways, including the reduction of functionalized precursors, carbon-carbon bond formation via Grignard and Heck reactions, and multi-step sequences involving Wittig olefination. Each section includes a detailed, step-by-step methodology, a discussion of the underlying reaction mechanisms, and a critical analysis of the advantages and disadvantages of each approach. All protocols are supported by citations to authoritative sources to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy for enhancing metabolic stability, improving binding affinity, and modulating physicochemical properties. This compound represents a versatile scaffold in this context, providing a fluorinated aromatic ring coupled with a reactive primary alcohol functionality. This unique combination makes it a valuable intermediate in the synthesis of a wide range of therapeutic agents, from central nervous system modulators to anti-cancer drugs.

The choice of a synthetic route to this intermediate is a critical decision in any drug development program, with implications for cost, scalability, purity, and environmental impact. This guide will dissect the most common and effective strategies for the preparation of this compound, empowering the reader to make informed decisions based on the specific requirements of their research or manufacturing campaign.

Synthetic Strategies from Cinnamic Acid Derivatives: A Reduction-Focused Approach

One of the most direct and widely employed strategies for the synthesis of this compound involves the reduction of commercially available or readily accessible 4-fluorocinnamic acid and its derivatives. This approach leverages the reactivity of the carboxylic acid/ester and the alkene functionalities.

Mechanism of Reduction

The reduction of a carbonyl group and a conjugated double bond can be achieved through several methods, most notably catalytic hydrogenation or the use of powerful hydride reagents like lithium aluminum hydride (LiAlH₄).

-

Catalytic Hydrogenation: In this process, molecular hydrogen (H₂) is added across the double bond and the carbonyl group in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds on the surface of the catalyst, where hydrogen is adsorbed and then transferred to the organic substrate. The hydrogenation of the alkene is generally more facile than the reduction of the carboxylic acid or ester.[1][2][3]

-

Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a potent reducing agent capable of reducing both esters and carboxylic acids to primary alcohols. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon. For α,β-unsaturated esters, the reaction can be controlled to selectively reduce the ester or both the ester and the double bond.[4][5][6][7] Normal addition (adding the substrate to the LiAlH₄ solution) with an excess of the reagent tends to reduce both functionalities, while inverse addition (adding LiAlH₄ to the substrate solution) can favor the selective reduction of the carbonyl group.[4][8]

Experimental Protocols

This protocol first reduces the double bond of 4-fluorocinnamic acid to yield 3-(4-fluorophenyl)propanoic acid, which is then esterified and reduced to the target alcohol.

Step 1: Hydrogenation of 4-Fluorocinnamic Acid

-

To a stirred solution of 4-fluorocinnamic acid (1.0 eq) in ethanol in a suitable hydrogenation vessel, add 5% Palladium on Carbon (Pd/C) (0.05 eq).

-

Pressurize the vessel with hydrogen gas (typically to 10-50 psi) and stir the reaction mixture at room temperature for 4-12 hours, or until hydrogen uptake ceases.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting material.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude 3-(4-fluorophenyl)propanoic acid, which can often be used in the next step without further purification.

Step 2: Esterification and Reduction of 3-(4-Fluorophenyl)propanoic Acid

-

Dissolve the crude 3-(4-fluorophenyl)propanoic acid (1.0 eq) in anhydrous methanol and add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the methyl ester.

-